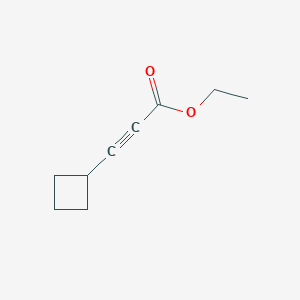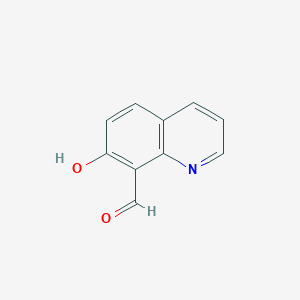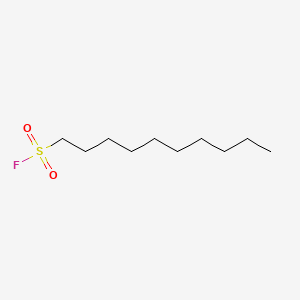
Ethyl 3-cyclobutylpropiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-cyclobutylpropiolate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings this compound is a derivative of cyclobutane, a four-membered ring structure, and propiolic acid, a compound with a triple bond between carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyclobutylpropiolate typically involves the esterification of 3-cyclobutylpropiolic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-cyclobutylpropiolic acid+ethanolH2SO4Ethyl 3-cyclobutylpropiolate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as anion exchange resins, can further enhance the reaction rate and selectivity. The process typically involves the following steps:
- Mixing of 3-cyclobutylpropiolic acid and ethanol in the presence of a catalyst.
- Heating the mixture under reflux conditions.
- Separation and purification of the product using distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-cyclobutylpropiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-cyclobutylpropiolic acid.
Reduction: Ethyl 3-cyclobutylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-cyclobutylpropiolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the cyclobutyl group into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-cyclobutylpropiolate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-cyclobutylpropiolic acid, which can then interact with enzymes or receptors in biological systems. The cyclobutyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 3-cyclobutylpropiolate can be compared with other esters such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity aroma, used in flavorings and fragrances.
Ethyl propionate: Another ester with a fruity smell, used in food additives and perfumes.
Uniqueness
This compound is unique due to its cyclobutyl ring, which imparts distinct chemical properties and potential applications. The strained ring structure of cyclobutane can influence the reactivity and stability of the compound, making it a valuable reagent in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
ethyl 3-cyclobutylprop-2-ynoate |
InChI |
InChI=1S/C9H12O2/c1-2-11-9(10)7-6-8-4-3-5-8/h8H,2-5H2,1H3 |
Clave InChI |
JSZHGQFEHLWEEU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C#CC1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B12947933.png)



![Ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12947965.png)

![4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol](/img/structure/B12947979.png)
![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one](/img/structure/B12947984.png)

![(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12947991.png)
